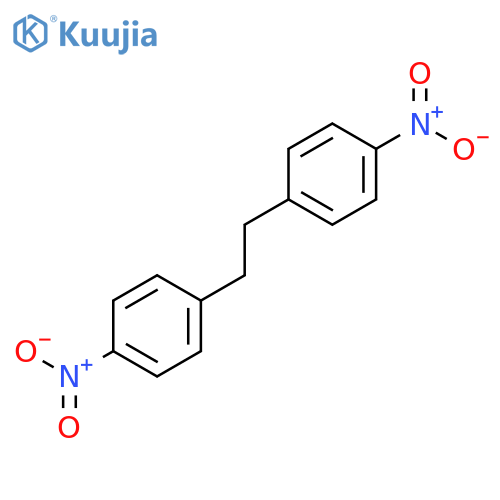Cas no 736-30-1 (1,2-Bis(4-nitrophenyl)ethane)

1,2-Bis(4-nitrophenyl)ethane structure
商品名:1,2-Bis(4-nitrophenyl)ethane
1,2-Bis(4-nitrophenyl)ethane 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(4-nitrophenyl)ethane
- 1,2-BIS(P-NITROPHENYL)ETHANE,CRYSTALLINE POWDER
- 1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene
- 4,4'-Dinitrobibenzyl
- NULL
- 1,2-diparanitrophenylethane
- 4,4'-dinitrobibenzil
- 4,4'-Dinitrodibenzyl
- Bibenzyl,4,4'-dinitro
- p,p'-Dinitrobibenzyl
- p,p'-Dinitrodibenzyl
- Bis(p-nitrobenzyl)
- NSC 60022
- NSC 608
- CHEBI:34040
- DTXSID2061066
- Benzene,1'-(1,2-ethanediyl)bis[4-nitro-
- 1,1'-(1,2-Ethanediyl)bis(4-nitrobenzene)
- A9489
- 736-30-1
- 4,4'-DINITRODIHYDROSTILBENE
- 1,2-Bis(p-nitrophenyl)ethane
- 1,2-Ethanediylbis(4-nitrobenzene)
- NSC-60022
- Dinitro-4,4' dibenzyle [French]
- AMY18600
- AKOS003063993
- Dinitro-4,4' dibenzyle
- Benzene,1,1'-(1,2-ethanediyl)bis[4-nitro-
- SCHEMBL3292782
- EC 212-001-5
- FT-0606314
- NSC608
- 1-Nitro-4-[2-(4-nitrophenyl)ethyl]benzene #
- Bibenzyl, 4,4'-dinitro-
- MFCD00014719
- NS00003674
- Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
- Bibenzyl,4'-dinitro-
- NSC-608
- Benzene, 1,1'-(1,2-ethanediyl)bis(4-nitro-
- SY1ZK3A4XO
- BSNKHEKTRWNNAC-UHFFFAOYSA-N
- Q27115767
- NSC60022
- EINECS 212-001-5
- p,p'-Dinitro-bibenzyl
- 1,2-Ethanediylbis[4-nitrobenzene]
- UNII-SY1ZK3A4XO
- 1-nitro-4-[2-(4-nitrophenyl)-ethyl]-benzene
- NCIOpen2_002512
- 1,1'-ethane-1,2-diylbis(4-nitrobenzene)
- DB-080737
- DTXCID2047567
- STK005038
-
- MDL: MFCD00014719
- インチ: InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2
- InChIKey: BSNKHEKTRWNNAC-UHFFFAOYSA-N
- ほほえんだ: C(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 272.08000
- どういたいしつりょう: 272.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 91.6A^2
じっけんとくせい
- 色と性状: オレンジ結晶粉末
- 密度みつど: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 221 ºC
- ふってん: 415.31°C (rough estimate)
- フラッシュポイント: 208.4±16.0 °C
- 屈折率: 1.6180 (estimate)
- ようかいど: Insuluble (2.1E-4 g/L) (25 ºC),
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 91.64000
- LogP: 4.33460
- ようかいせい: 水に溶けない
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1,2-Bis(4-nitrophenyl)ethane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:1
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
- RTECS番号:DA0356000
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R20/21/22
1,2-Bis(4-nitrophenyl)ethane 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1,2-Bis(4-nitrophenyl)ethane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357653-1 g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 1 g |
€158.20 | 2023-07-19 | ||
| abcr | AB357653-5 g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 5 g |
€503.80 | 2023-07-19 | ||
| abcr | AB357653-5g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 5g |
€503.80 | 2025-02-17 | ||
| A2B Chem LLC | AE07277-5g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 5g |
$351.00 | 2024-04-19 | ||
| abcr | AB357653-1g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 1g |
€158.20 | 2025-02-17 | ||
| 1PlusChem | 1P008QVH-1g |
4,4'-Dinitrobibenzyl |
736-30-1 | 1g |
$127.00 | 2024-04-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642269-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 98% | 1g |
¥4401.00 | 2024-07-28 | |
| A2B Chem LLC | AE07277-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 1g |
$118.00 | 2024-04-19 | ||
| Alichem | A019108641-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 95% | 1g |
$409.20 | 2023-09-01 | |
| Ambeed | A952246-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 95+% | 1g |
$507.0 | 2024-04-17 |
1,2-Bis(4-nitrophenyl)ethane 関連文献
-
1. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005
-
2. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005
-
3. Elimination reactions. Part II. Base-catalysed formation of stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chlorideRasmy Tewfik,Fouad M. Fouad,Patrick G. Farrell J. Chem. Soc. Perkin Trans. 2 1975 384
-
Charlotte Wiles,Paul Watts Chem. Commun. 2011 47 6512
-
J. Grimshaw,J. S. Ramsey J. Chem. Soc. B 1968 60
736-30-1 (1,2-Bis(4-nitrophenyl)ethane) 関連製品
- 10342-59-3(1-Nitro-4-n-propylbenzene)
- 1817-77-2(4-Nitrodiphenylmethane)
- 6921-44-4(1-Cyclopropyl-4-nitrobenzene)
- 10342-60-6(Benzene,1-(2-methylpropyl)-4-nitro-)
- 7369-50-8(1-Ethyl-3-nitrobenzene)
- 4237-40-5(1-Sec-Butyl-4-nitrobenzene)
- 1817-47-6(1-Isopropyl-4-nitrobenzene)
- 6284-98-6(1-Nitro-4-(tert-pentyl)benzene)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:736-30-1)1,2-Bis(4-nitrophenyl)ethane

清らかである:99%
はかる:1g
価格 ($):456.0